

Propanenitrile-25 CAS number and molecular weight

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Compound of Interest

Compound Name: Propanenitrile-25

Cat. No.: B1584105

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An In-depth Technical Guide to Propanenitrile-25

This technical guide provides comprehensive information on **Propanenitrile-25**, an isotopically labeled variant of propanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed data on this compound.

Core Compound Properties

Propanenitrile-25, also known as 2,2,3,3,3-pentadeuteriopropenenitrile, is a stable, non-radioactive isotopologue of propanenitrile. In this molecule, the five hydrogen atoms on the ethyl group are substituted with deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

The physical and chemical properties of **Propanenitrile-25** are similar to those of its non-deuterated counterpart, but its increased mass leads to distinct spectroscopic characteristics.

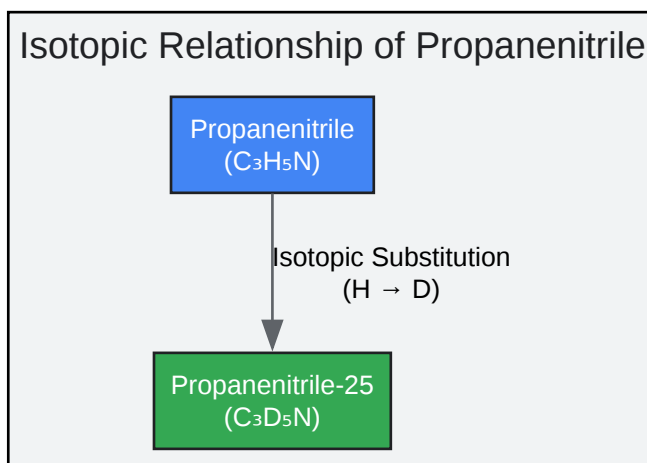
Quantitative Data Summary

The following table summarizes and compares the key quantitative data for propanenitrile and its deuterated form, **Propanenitrile-25**.

Property	Propanenitrile	Propanenitrile-25
CAS Number	107-12-0[1][2][3]	10419-75-7[4][5][6][7]
Molecular Formula	C ₃ H ₅ N[1][3]	C ₃ D ₅ N[4][6][7]
Molecular Weight	55.08 g/mol [1][5]	60.11 g/mol [4][7]
Boiling Point	97 °C[4]	97 °C[4]
Melting Point	-93 °C[4]	Not specified
Synonyms	Propionitrile, Ethyl cyanide[1] [3]	2,2,3,3,3- pentadeuteriopropenenitrile[4]

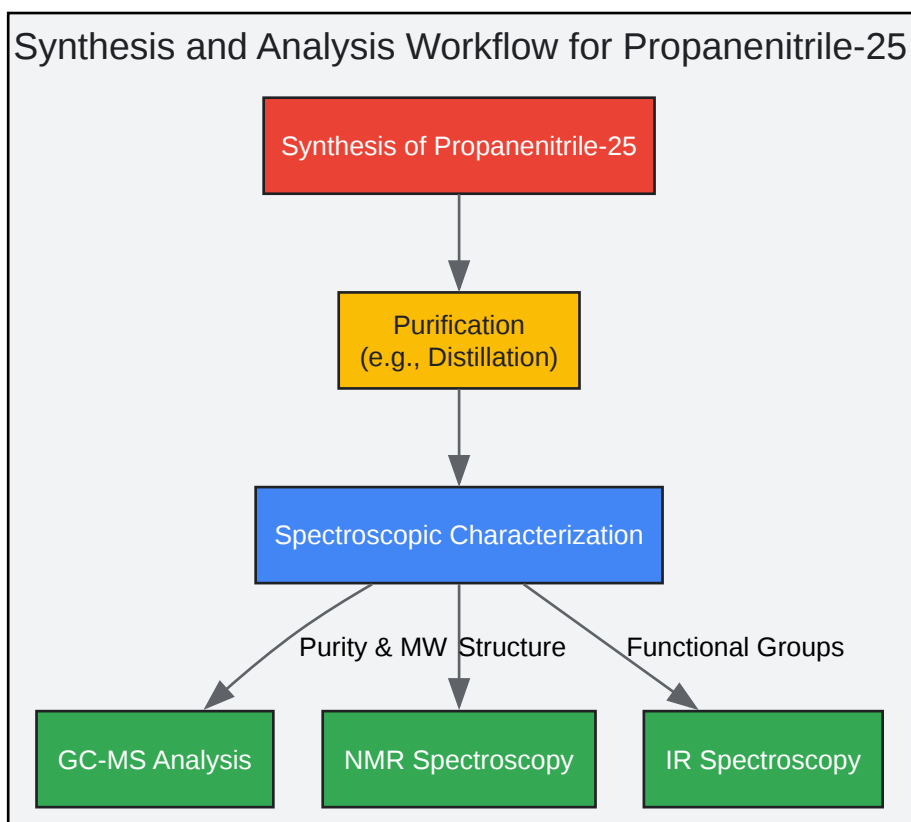
Visualized Relationships and Workflows

The following diagrams illustrate the relationship between propanenitrile and **Propanenitrile-25**, as well as a typical experimental workflow for its synthesis and analysis.



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Caption: Isotopic relationship between propanenitrile and **Propanenitrile-25**.



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Caption: General experimental workflow for **Propanenitrile-25**.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **Propanenitrile-25**.

While a specific protocol for **Propanenitrile-25** is not publicly detailed, a plausible synthetic route involves the reaction of a deuterated ethylating agent with a cyanide salt. A common method for preparing nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt.

Reaction:



Materials:

- Deuterated ethyl halide (e.g., bromoethane-d5 or iodoethane-d5)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in the chosen anhydrous solvent.
- Slowly add the deuterated ethyl halide to the cyanide solution at room temperature.
- Heat the reaction mixture to a temperature appropriate for the chosen solvent and halide (typically between 60-100 °C) and maintain for several hours.
- Monitor the reaction progress using Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the product into a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purify the crude **Propanenitrile-25** by fractional distillation.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized **Propanenitrile-25** and to confirm its molecular weight.

Sample Preparation:

- Dilute a small aliquot of the purified **Propanenitrile-25** in a volatile organic solvent such as dichloromethane or acetonitrile.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for separating volatile polar compounds (e.g., a DB-WAX or similar column).
- Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.
- Injector: Split/splitless injector at a temperature of 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
- Mass Range: Scan from m/z 35 to 200.

Expected Results:

- A single major peak in the chromatogram indicating high purity.
- The mass spectrum should show a molecular ion peak (M^+) at m/z 60, corresponding to the molecular weight of **Propanenitrile-25**.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the structure of **Propanenitrile-25** and the extent of deuteration.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in a deuterated NMR solvent (e.g., chloroform-d, $CDCl_3$) in an NMR tube.

1H NMR Spectroscopy:

- Expected Outcome: The ^1H NMR spectrum should show a significant reduction or complete absence of signals corresponding to the ethyl protons, confirming successful deuteration. Any residual proton signals can be used to quantify the isotopic purity.

^{13}C NMR Spectroscopy:

- Expected Outcome: The ^{13}C NMR spectrum will show signals for the three carbon atoms. The signals for the deuterated carbons (CD_2 and CD_3) will appear as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the corresponding carbons in undeuterated propanenitrile.
 - The nitrile carbon ($\text{C}\equiv\text{N}$) will appear as a singlet in the downfield region.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

- As **Propanenitrile-25** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.^[4]

Expected Absorption Bands:

- $\text{C}\equiv\text{N}$ stretch: A sharp, medium-intensity absorption band around 2250 cm^{-1} .
- C-D stretch: Absorption bands in the region of $2100\text{--}2250\text{ cm}^{-1}$, which are at a lower frequency than the C-H stretching bands (typically $2850\text{--}3000\text{ cm}^{-1}$) of the non-deuterated compound.
- The absence of significant C-H stretching bands will further confirm the high degree of deuteration.

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